molecular formula C13H21NO3 B14657247 7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid CAS No. 52477-96-0

7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid

Cat. No.: B14657247
CAS No.: 52477-96-0
M. Wt: 239.31 g/mol
InChI Key: IUGGDBHNDDDYJW-UHFFFAOYSA-N
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Description

7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid is an organic compound with a complex structure that includes a cyclopentene ring and a heptanoic acid chain

Preparation Methods

The synthesis of 7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid involves several steps. One common method includes the reaction of 1-cyclopentene-1-heptanoic acid with methoxyamine under specific conditions to introduce the methoxyimino group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Chemical Reactions Analysis

7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid involves its interaction with specific molecular targets. The methoxyimino group can form hydrogen bonds with target molecules, influencing their activity. The cyclopentene ring and heptanoic acid chain contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

7-[5-(Methoxyimino)cyclopent-1-EN-1-YL]heptanoic acid can be compared with similar compounds such as:

These comparisons highlight the unique aspects of this compound, particularly its methoxyimino group, which imparts distinct chemical and biological properties.

Properties

CAS No.

52477-96-0

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

7-(5-methoxyiminocyclopenten-1-yl)heptanoic acid

InChI

InChI=1S/C13H21NO3/c1-17-14-12-9-6-8-11(12)7-4-2-3-5-10-13(15)16/h8H,2-7,9-10H2,1H3,(H,15,16)

InChI Key

IUGGDBHNDDDYJW-UHFFFAOYSA-N

Canonical SMILES

CON=C1CCC=C1CCCCCCC(=O)O

Origin of Product

United States

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